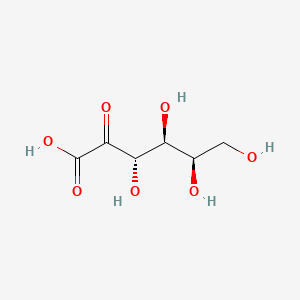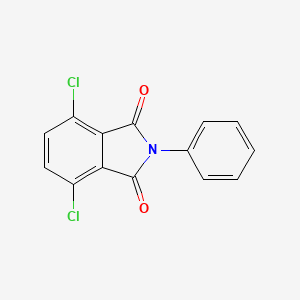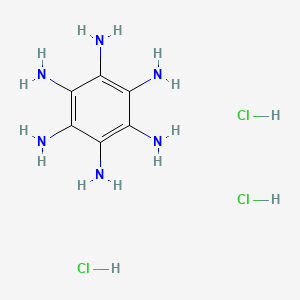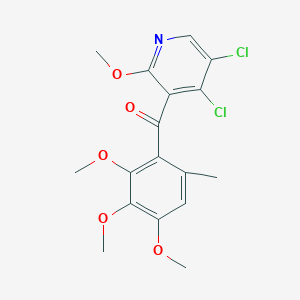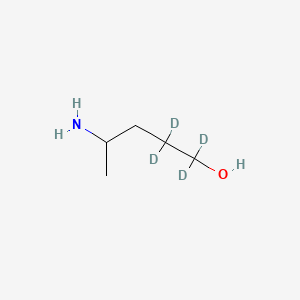
N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester (DCG-BB) is a novel compound synthesized in the laboratory that has a variety of applications in scientific research. DCG-BB is a derivative of L-cysteine and is composed of two benzyl ester groups, two tert-butyl esters, and a dicarboxylic acid. DCG-BB is a versatile compound that can be used in a variety of applications, including biochemical and physiological research, drug design, and as a therapeutic agent.
科学研究应用
N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester has a variety of applications in scientific research. One of the most common applications is in the design of new drugs. N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester can be used to create a variety of drug molecules with different properties, such as solubility and stability. N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester can also be used to study the biochemical and physiological effects of drugs on cells and tissues. N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester can also be used to study the mechanism of action of drugs, as well as to identify potential drug targets. Additionally, N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester can be used in lab experiments to study the effects of various compounds on the growth and development of cells and organisms.
作用机制
The mechanism of action of N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester is not yet fully understood. However, it is believed that the dicarboxylic acid portion of the molecule binds to proteins, which then causes the proteins to become activated or inhibited. This can then lead to a variety of biochemical and physiological effects, depending on the type of protein and the specific drug being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester are not yet fully understood. However, it is believed that N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester can affect a variety of biochemical and physiological processes. For example, it has been shown to inhibit the growth of cancer cells, as well as to increase the production of certain proteins involved in cell signaling pathways. Additionally, N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester has been shown to modulate the activity of enzymes involved in metabolism and to affect the expression of genes involved in the regulation of cell cycle progression.
实验室实验的优点和局限性
One of the main advantages of using N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester in lab experiments is that it is a relatively simple compound to synthesize and is relatively stable in solution. Additionally, N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester has a variety of biochemical and physiological effects that can be studied in a variety of different lab experiments. However, one of the main limitations of using N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester in lab experiments is that the exact mechanism of action is not yet fully understood. Additionally, the effects of N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester on different cell types and organisms can vary, so it is important to conduct experiments with a variety of different cell types and organisms in order to fully understand its effects.
未来方向
There are a variety of potential future directions for N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester research. One potential direction is to further investigate the biochemical and physiological effects of N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester on different cell types and organisms. Additionally, further research is needed to better understand the mechanism of action of N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester and to identify potential drug targets. Finally, N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester could be used to develop new drugs with improved solubility and stability, as well as to study the effects of different compounds on the growth and development of cells and organisms.
合成方法
N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester can be synthesized in the laboratory using a variety of methods. One method is to first synthesize the dicarboxylic acid and then react it with the two benzyl esters. The dicarboxylic acid is synthesized by reacting L-cysteine with trifluoroacetic anhydride in the presence of a base, such as pyridine. The reaction of the two benzyl esters is then carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide. The resulting product is then purified by recrystallization and is ready for use.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester involves the protection of the carboxylic acid groups of L-cysteine, followed by coupling with glycine and subsequent deprotection. The resulting dipeptide is then coupled with dibenzyl N,N'-di-tert-butyl ester to form the final compound.", "Starting Materials": [ "L-cysteine", "glycine", "dibenzyl N,N'-di-tert-butyl ester", "N,N'-diisopropylcarbodiimide (DIC)", "N-hydroxysuccinimide (NHS)", "diisopropylethylamine (DIPEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "triethylamine (TEA)", "acetic anhydride", "trifluoroacetic acid (TFA)" ], "Reaction": [ "Protection of L-cysteine carboxylic acid groups with acetic anhydride and TEA in DCM", "Coupling of protected L-cysteine with glycine using DIC and NHS in DMF", "Deprotection of L-cysteine carboxylic acid groups with TFA in DCM", "Coupling of dipeptide with dibenzyl N,N'-di-tert-butyl ester using DIC and DIPEA in DMF" ] } | |
CAS 编号 |
32381-30-9 |
分子式 |
C₃₄H₄₆N₄O₁₀S₂ |
分子量 |
734.88 |
同义词 |
N-[(1,1-dimethylethoxy)carbonyl]-L-cysteinyl-glycine Phenylmethyl Ester Bimol. (1→1’)-disulfide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



